molecular formula C23H20Cl2N4O7 B1516637 (4-Hydoxytriazolam)-b-D-glucuronide

(4-Hydoxytriazolam)-b-D-glucuronide

Cat. No.: B1516637
M. Wt: 535.3 g/mol
InChI Key: MOOCXBVDYDHHAJ-QPKYWKAOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxytriazolam)-β-D-glucuronide is a major glucuronidated metabolite of triazolam, a short-acting benzodiazepine used for insomnia. Glucuronidation occurs via hepatic UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A4 and UGT2B7, enhancing water solubility for renal excretion. Studies report plasma concentrations of 2–9 mg/L (mean 6 mg/L) for this metabolite in humans after triazolam administration .

Properties

Molecular Formula

C23H20Cl2N4O7

Molecular Weight

535.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H20Cl2N4O7/c1-9-27-28-20-21(36-23-18(32)16(30)17(31)19(35-23)22(33)34)26-15(11-4-2-3-5-13(11)25)12-8-10(24)6-7-14(12)29(9)20/h2-8,16-19,21,23,30-32H,1H3,(H,33,34)/t16-,17-,18+,19-,21?,23-/m0/s1

InChI Key

MOOCXBVDYDHHAJ-QPKYWKAOSA-N

Isomeric SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5Cl

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Glucuronides

Structural Features

Table 1: Structural Comparison of Selected Glucuronides
Compound Core Structure Modifications CAS Number Molecular Formula
(4-Hydroxytriazolam)-β-D-glucuronide Triazolam with 4-hydroxy group conjugated to β-D-glucuronic acid Not explicitly listed Likely C₂₃H₂₀ClN₃O₈
1'-Hydroxy Midazolam-β-D-glucuronide Midazolam with 1-hydroxymethyl group glucuronidation 81256-81-7 C₂₄H₂₁ClFN₃O₇
1-Hydroxy Alprazolam-β-D-glucuronide Alprazolam with 1-hydroxy group conjugated 144964-58-9 C₂₃H₂₁ClN₄O₈
Temazepam Glucuronide Temazepam with glucuronide at 3-hydroxy position Not explicitly listed C₂₂H₂₁ClN₂O₈
4'-Hydroxy Atomoxetine-β-D-glucuronide Atomoxetine with 4'-hydroxy group conjugated 540729-08-6 C₂₃H₂₉NO₈

Key Observations :

  • All compounds retain the parent drug’s core (e.g., benzodiazepine or selective norepinephrine reuptake inhibitor backbone) but differ in hydroxylation and glucuronidation sites.
  • Triazolam and midazolam glucuronides share a benzodiazepine scaffold, while atomoxetine glucuronide derives from a non-benzodiazepine structure .

Pharmacokinetic and Metabolic Pathways

Table 2: Pharmacokinetic Parameters
Compound Metabolic Pathway Plasma Concentration Range Primary UGT Isoforms
(4-Hydroxytriazolam)-β-D-glucuronide Phase II glucuronidation of 4-hydroxy-triazolam 2–9 mg/L (mean 6 mg/L) UGT1A4, UGT2B7
1'-Hydroxy Midazolam-β-D-glucuronide Glucuronidation of 1-hydroxymidazolam Detected in urine and plasma UGT1A9, UGT2B7
Temazepam Glucuronide Direct glucuronidation of temazepam Not quantified UGT1A1, UGT2B15
4'-Hydroxy Atomoxetine-β-D-glucuronide Glucuronidation of 4'-hydroxy-atomoxetine Used in QC/analytical studies UGT1A3, UGT1A4

Key Observations :

  • Midazolam glucuronide is a substrate for UGT1A9, which is less involved in triazolam metabolism, indicating isoform specificity .
Table 3: Analytical Techniques for Glucuronide Detection
Compound Preferred Method Detection Limit Key Substrate/Assay
(4-Hydroxytriazolam)-β-D-glucuronide LC-MS/MS ~1 ng/mL Plasma/serum matrices
1'-Hydroxy Midazolam-β-D-glucuronide UHPLC-MS/MS <5 ng/mL Clinical drug monitoring
4-Methylumbelliferyl-β-D-glucuronide Fluorescent β-glucuronidase assay 0.1–10 µM High-throughput screening
4-Trifluoromethylumbelliferyl-β-D-glucuronide Fluorogenic substrate ~50 nM Enzyme kinetics

Key Observations :

  • Fluorescent assays (e.g., 4-methylumbelliferyl-β-D-glucuronide) are widely used for UGT activity screening but lack specificity for individual drug metabolites .
  • LC-MS/MS remains the gold standard for quantifying low-abundance glucuronides like triazolam and midazolam metabolites in biological samples .

Research Implications and Challenges

  • Drug-Drug Interactions : Co-administration of triazolam with UGT1A4 inhibitors (e.g., fluconazole) may alter its glucuronidation, increasing toxicity risk .
  • Species Variability : Rodent UGT isoforms differ significantly from humans, complicating preclinical studies .
  • Synthetic Standards : Reference standards for 1-hydroxy alprazolam glucuronide (>80% purity) are commercially available, aiding method validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.